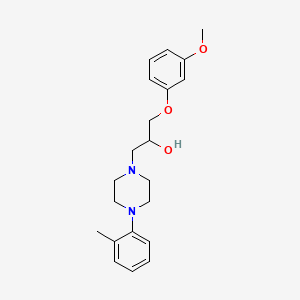
Octa(propan-2-yl)tetrasiletane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octa(propan-2-yl)tetrasiletane is a silicon-based compound with the chemical formula Si4(C3H7)8 It is characterized by the presence of four silicon atoms forming a tetrasiletane core, each bonded to two propan-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octa(propan-2-yl)tetrasiletane typically involves the reaction of silicon tetrachloride (SiCl4) with propan-2-yl magnesium bromide (C3H7MgBr) in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent unwanted side reactions. The general reaction scheme is as follows:
SiCl4+8C3H7MgBr→Si4(C3H7)8+4MgBrCl
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Octa(propan-2-yl)tetrasiletane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen compounds.
Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.
Substitution: The propan-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides (RO-) or amines (RNH2) can be employed.
Major Products Formed
Oxidation: Silicon-oxygen compounds such as silanols (Si-OH) or siloxanes (Si-O-Si).
Reduction: Silicon-hydrogen compounds (Si-H).
Substitution: Various substituted silicon compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Octa(propan-2-yl)tetrasiletane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of silicon-based materials and as a reagent in organosilicon chemistry.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials such as silicon-based polymers and coatings.
Mecanismo De Acción
The mechanism by which Octa(propan-2-yl)tetrasiletane exerts its effects is primarily through its ability to form stable silicon-carbon and silicon-oxygen bonds. The compound can interact with various molecular targets, including organic and inorganic substrates, through its reactive silicon centers. These interactions can lead to the formation of new compounds with desirable properties for specific applications.
Comparación Con Compuestos Similares
Similar Compounds
Hexa(propan-2-yl)disiletane: Contains two silicon atoms and six propan-2-yl groups.
Tetra(propan-2-yl)siletane: Contains one silicon atom and four propan-2-yl groups.
Uniqueness
Octa(propan-2-yl)tetrasiletane is unique due to its tetrasiletane core structure, which provides enhanced stability and reactivity compared to similar compounds with fewer silicon atoms. This structural uniqueness makes it a valuable compound for various advanced applications.
Propiedades
Número CAS |
79848-13-8 |
|---|---|
Fórmula molecular |
C24H56Si4 |
Peso molecular |
457.0 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4-octa(propan-2-yl)tetrasiletane |
InChI |
InChI=1S/C24H56Si4/c1-17(2)25(18(3)4)26(19(5)6,20(7)8)28(23(13)14,24(15)16)27(25,21(9)10)22(11)12/h17-24H,1-16H3 |
Clave InChI |
JGQFCTNLYRVHHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si]1([Si]([Si]([Si]1(C(C)C)C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


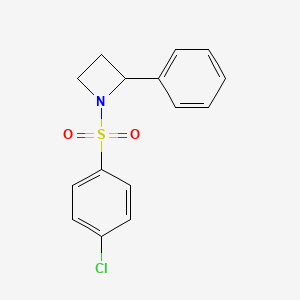

![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)




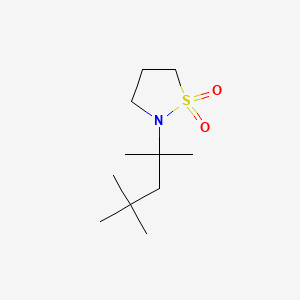
![2-[(Dodecylamino)methyl]phenol](/img/structure/B14436988.png)
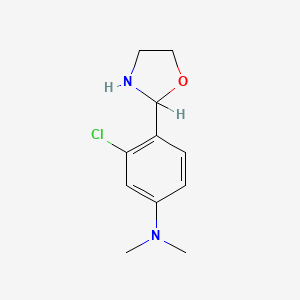
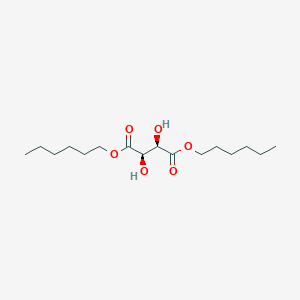
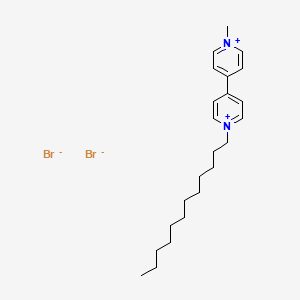
![1,7-Dioxaspiro[5.5]undec-2-ene](/img/structure/B14437003.png)
